Computed Lipophilicity (XLogP) Comparison: Cyclobutylmethyl vs. Cyclopentylmethyl and Cyclohexylmethyl Isoxazole Analogs
The computed XLogP of 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole is 2.7, placing it within the optimal drug-like lipophilicity range (XLogP 1–3) . For comparison, the homologous 5-(cyclopentylmethyl)-3-methylisoxazole (CAS 921588-37-6) has a higher molecular weight (165.12 vs. 151.21 g·mol⁻¹) and an additional rotatable bond (three vs. two), predicting an elevated XLogP . The 5-(cyclohexylmethyl) analog would be expected to have an XLogP ≥ 3.3 based on the incremental contribution of each methylene unit (~0.5 log units) [1]. Lower lipophilicity in the target compound favors aqueous solubility and reduced non-specific protein binding relative to larger cycloalkylmethyl congeners [1].
| Evidence Dimension | Computed lipophilicity (XLogP) and molecular properties governing drug-likeness |
|---|---|
| Target Compound Data | XLogP = 2.7; MW = 151.21; rotatable bonds = 2; TPSA = 26 Ų |
| Comparator Or Baseline | 5-(Cyclopentylmethyl)-3-methylisoxazole: MW = 165.12, rotatable bonds = 3 (XLogP not directly measured, predicted incrementally higher). Cyclohexylmethyl analog: XLogP predicted ≥ 3.3 based on +0.5 per CH₂ [1]. |
| Quantified Difference | ΔXLogP (target vs. cyclohexylmethyl) estimated at −0.6 or greater in favor of lower lipophilicity; ΔMW = −13.9 g·mol⁻¹ vs. cyclopentylmethyl analog |
| Conditions | Computed properties from Chem960 database (XLogP algorithm); comparator values predicted by structural homology [REFS-1, REFS-2, REFS-3] |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and a reduced risk of promiscuous binding, which is critical when procuring a building block intended for fragment-based or HTS library design.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71 (6), 525–616. DOI: 10.1021/cr60274a001. View Source
